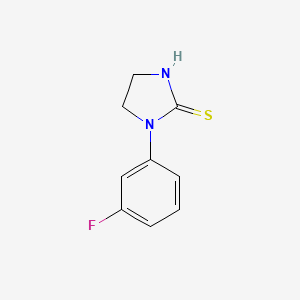
1-(3-Fluorophenyl)imidazolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluorophenyl)imidazolidine-2-thione is a heterocyclic compound with the molecular formula C9H7FN2S and a molecular weight of 194.229 g/mol This compound features an imidazolidine ring substituted with a fluorophenyl group at the 1-position and a thione group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Fluorophenyl)imidazolidine-2-thione can be synthesized through the reaction of 3-fluoroaniline with carbon disulfide (CS2) and ethylenediamine. The reaction typically involves the following steps:
Formation of the intermediate: 3-fluoroaniline reacts with carbon disulfide in the presence of a base to form the corresponding dithiocarbamate intermediate.
Cyclization: The intermediate undergoes cyclization with ethylenediamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)imidazolidine-2-thione undergoes various chemical reactions, including:
Acylation: The compound can be acylated using acyl chlorides to form mono- and di-acylated derivatives.
Common Reagents and Conditions
Acylation: Acyl chlorides are commonly used as reagents for acylation reactions.
Complexation: Metal salts, such as cadmium chloride or zinc acetate, are used for complexation reactions.
Major Products Formed
Scientific Research Applications
1-(3-Fluorophenyl)imidazolidine-2-thione has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives have shown potential as adenosine-A2B receptor antagonists, which are relevant for the treatment of pulmonary and cardiovascular disorders and cancers.
Antimicrobial and Anticancer Agents: Metal complexes of this compound have demonstrated antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a valuable scaffold for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)imidazolidine-2-thione involves its interaction with specific molecular targets and pathways:
Adenosine-A2B Receptor Antagonism: The compound binds to adenosine-A2B receptors, inhibiting their activity and thereby exerting therapeutic effects in pulmonary and cardiovascular disorders and cancers.
GPR6 Inverse Agonism: The compound acts as an inverse agonist of GPR6, modulating the receptor’s activity and potentially providing therapeutic benefits for neuropsychiatric disorders.
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2-thione: A parent compound with similar structural features but lacking the fluorophenyl group.
Imidazole-2-thione: Another related compound with a similar thione group but different ring structure.
Uniqueness
1-(3-Fluorophenyl)imidazolidine-2-thione is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This modification enhances its biological activity and makes it a valuable scaffold for drug development and materials science .
Properties
Molecular Formula |
C9H9FN2S |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
1-(3-fluorophenyl)imidazolidine-2-thione |
InChI |
InChI=1S/C9H9FN2S/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-3,6H,4-5H2,(H,11,13) |
InChI Key |
YQAYVJSUNKBYIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=S)N1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


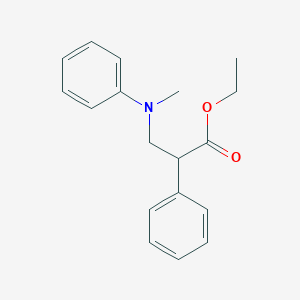
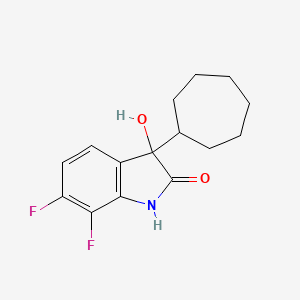
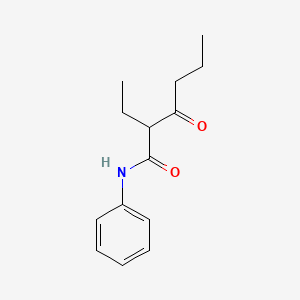
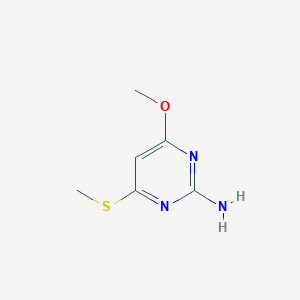

![4-{[({4-[(Pyridin-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B14011414.png)
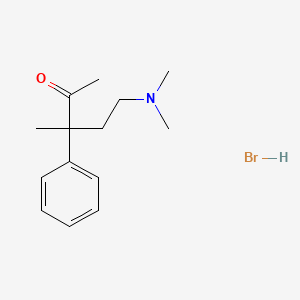
![2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]propanoic acid](/img/structure/B14011420.png)
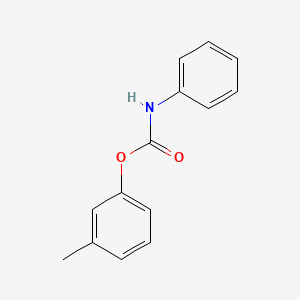
![N-(4-{(E)-[(3,5-Dioxo-1,2-diphenylpyrazolidin-4-yl)methylidene]amino}benzene-1-sulfonyl)-4-[(propan-2-yl)oxy]benzamide](/img/structure/B14011428.png)
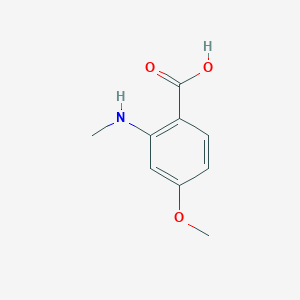
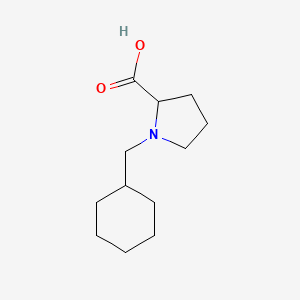

![4-[(4-Hydroxy-3-methoxy-phenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B14011454.png)
